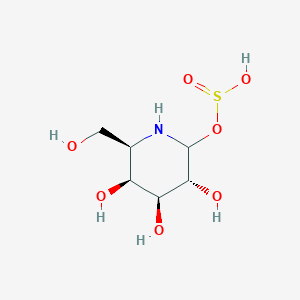

(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl hydrogen sulfite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Galactostatin Bisulfite is a compound known for its potent inhibitory activity against β-galactosidases It was first isolated from the culture broth of the bacterium Streptomyces lydicus

Preparation Methods

Synthetic Routes and Reaction Conditions

Galactostatin Bisulfite is typically synthesized through a series of steps involving adsorption, crystallization, and precipitation. The process begins with the adsorption of the compound on Dowex-50W × 8 (H+), followed by crystallization from the bisulfite adduct. The final step involves development on Dowex-2 × 8 (OH−) and precipitation with ethanol .

Industrial Production Methods

Industrial production of Galactostatin Bisulfite involves optimizing the culture conditions of Streptomyces lydicus to enhance the yield of the compound. This includes adjusting the medium composition and fermentation parameters to achieve higher concentrations of the inhibitor in the culture broth .

Chemical Reactions Analysis

Types of Reactions

Galactostatin Bisulfite undergoes various chemical reactions, including oxidation and reduction. The oxidation of Galactostatin results in the formation of 5-amino-5-deoxygalactonic-δ-lactam, while reduction leads to the production of 5-amino-1,5-dideoxygalactopyranose .

Common Reagents and Conditions

Oxidation: Iodine (I2) and sodium hydroxide (NaOH) are commonly used reagents for the oxidation of Galactostatin.

Reduction: Catalytic hydrogenation using platinum oxide (PtO2) is employed for the reduction process.

Major Products

Oxidation Product: 5-amino-5-deoxygalactonic-δ-lactam

Reduction Product: 5-amino-1,5-dideoxygalactopyranose

Scientific Research Applications

Galactostatin Bisulfite has a wide range of applications in scientific research:

Mechanism of Action

Galactostatin Bisulfite exerts its effects by binding to the active site of β-galactosidases, thereby inhibiting their enzymatic activity. This inhibition is competitive, meaning that Galactostatin Bisulfite competes with the natural substrate of the enzyme for binding to the active site. The compound’s structure, which mimics the transition state of the enzyme’s natural substrate, allows it to effectively block the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Galactostatin: The parent compound of Galactostatin Bisulfite, known for its β-galactosidase inhibitory activity.

Galactostatin-lactam: An oxidation product of Galactostatin with similar inhibitory properties.

1-deoxygalactostatin: A reduction product of Galactostatin with competitive inhibitory activity against β-galactosidases.

Uniqueness

Galactostatin Bisulfite is unique due to its enhanced stability and solubility compared to its parent compound and derivatives. Its bisulfite adduct form allows for easier handling and application in various research and industrial settings .

Properties

Molecular Formula |

C6H13NO7S |

|---|---|

Molecular Weight |

243.24 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2-,3+,4+,5-,6?/m1/s1 |

InChI Key |

RJNDHIKHLAMWHE-SVZMEOIVSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)OS(=O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.